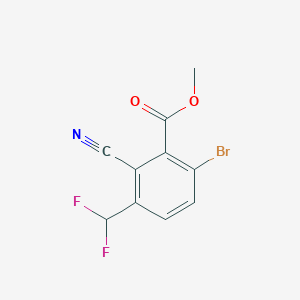

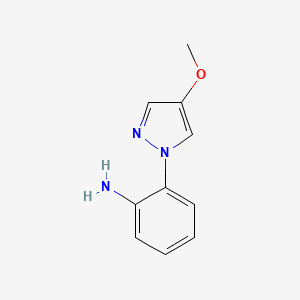

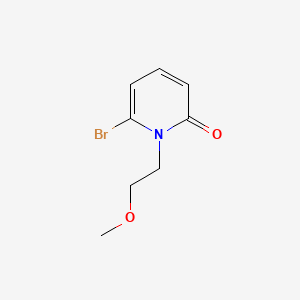

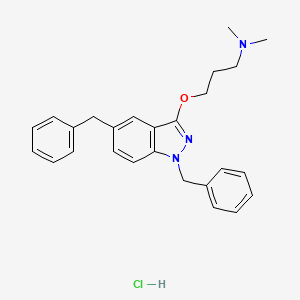

3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride

説明

3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride, otherwise known as DB-HCl, is a synthetic compound that has been used in scientific research for a variety of applications. DB-HCl is a derivative of indazole and is commonly used as an inhibitor of various enzymes and proteins. It is also used as a tool to study the mechanism of action of various compounds and to study the biochemical and physiological effects of those compounds.

科学的研究の応用

Metabolism Studies

- Metabolic Pathways : Compounds related to the one you're interested in have been studied for their metabolism in human liver microsomes, particularly focusing on synthetic cannabinoids. The research highlights the metabolic transformations these compounds undergo, such as N-dealkylation and hydroxylation, which are critical for understanding their pharmacokinetics and potential effects on the body (Li, Liu, Li, & Hua, 2018).

Synthetic Methodologies

- Chemical Synthesis : Studies have explored the synthesis of structurally diverse libraries through reactions like alkylation and ring closure, starting from related ketonic Mannich bases. This work contributes to the development of novel chemical entities with potential applications in drug discovery and material science (Roman, 2013).

作用機序

Target of Action

5-BenzylBenzydamineHydrochloride, also known as 3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine hydrochloride, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflamed tissues and is used for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system .

Mode of Action

Despite being categorized as a non-steroidal anti-inflammatory drug (NSAID), 5-BenzylBenzydamineHydrochloride demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . It is a weak inhibitor of the synthesis of prostaglandins but has several properties which may contribute to its anti-inflammatory activity . These properties include inhibition of the synthesis of the inflammatory cytokine, tumour necrosis factor-α . Inhibition of the oxidative burst of neutrophils occurs under some conditions .

Biochemical Pathways

It is known that the compound can indirectly reduce inflammation through technological innovation and industrial structure adjustment . It also restrains the environmental spillover effect of foreign direct investment (FDI), in this way exacerbating PM2.5 pollution .

Pharmacokinetics

5-BenzylBenzydamineHydrochloride is characterized as a drug of relatively low systemic clearance but high volume of distribution . The apparent terminal half-life in plasma is approximately 8 hours . It is a weak base unlike the aspirin-like drugs which are acids or metabolized to acids .

Result of Action

The molecular and cellular effects of 5-BenzylBenzydamineHydrochloride’s action primarily involve pain relief and anti-inflammatory treatment. When used as a topical cream, it may be employed to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system .

特性

IUPAC Name |

3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O.ClH/c1-28(2)16-9-17-30-26-24-19-23(18-21-10-5-3-6-11-21)14-15-25(24)29(27-26)20-22-12-7-4-8-13-22;/h3-8,10-15,19H,9,16-18,20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHILUQKQKYJDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。